molecular formula C8H16F2O B2481239 5,5-Difluoro-2,3,3-trimethylpentan-1-ol CAS No. 2248318-03-6

5,5-Difluoro-2,3,3-trimethylpentan-1-ol

Cat. No.: B2481239
CAS No.: 2248318-03-6
M. Wt: 166.212
InChI Key: XITVHRGVAAUVGZ-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,3,3-trimethylpentan-1-ol is an organic compound with the molecular formula C8H16F2O and a molecular weight of 166.21 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a highly branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,3,3-trimethylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 5,5-Difluoro-2,3,3-trimethylpentan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,3,3-trimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5,5-difluoro-2,3,3-trimethylpentan-1-one.

    Reduction: Formation of 5,5-difluoro-2,3,3-trimethylpentane.

    Substitution: Formation of 5-azido-2,3,3-trimethylpentan-1-ol.

Scientific Research Applications

5,5-Difluoro-2,3,3-trimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,3,3-trimethylpentan-1-ol depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluoro-2,3,3-trimethylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,3,3-Trimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    5-Fluoro-2,3,3-trimethylpentan-1-ol: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

5,5-Difluoro-2,3,3-trimethylpentan-1-ol is unique due to the presence of two fluorine atoms and a hydroxyl group on a highly branched carbon chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,5-difluoro-2,3,3-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVHRGVAAUVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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